3,4-dichloro-N-(pyridin-3-ylmethyl)aniline
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Overview
Description
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the molecular formula C12H10Cl2N2 and a molecular weight of 253.13 g/mol . It is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the aniline ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3,4-dichloroaniline with pyridin-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties compared to other dichloroaniline derivatives. This structural feature enhances its potential for various scientific research applications .
Properties
CAS No. |
84324-65-2 |
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Molecular Formula |
C12H10Cl2N2 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
InChI Key |
WEOIRAVYSOGQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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